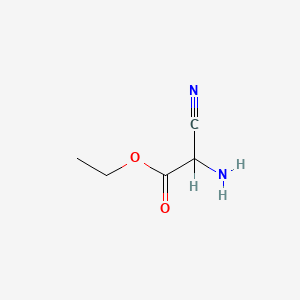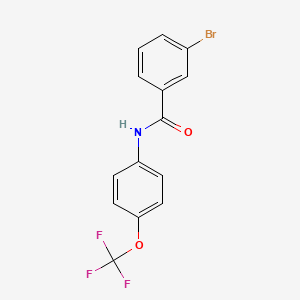
3-bromo-N-(4-(trifluoromethoxy)phenyl)benzamide
Übersicht
Beschreibung
3-Bromo-N-(4-(trifluoromethoxy)phenyl)benzamide (BTPB) is a synthetic organic compound used in a variety of scientific applications, including drug development and laboratory experimentation. BTPB is a member of the benzamide family, which is a group of compounds derived from benzoic acid and amines. It is a colorless, odorless solid with a melting point of approximately 150°C. BTPB has been used as a reagent in a range of organic synthesis reactions, and it is also a common starting material for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
- 3-bromo-N-(4-(trifluoromethoxy)phenyl)benzamide has been used in the synthesis of various organic compounds. For example, its reaction with lithium diisopropylamide (LDA) at low temperatures produces phenyllithium intermediates, which can be further manipulated to create a variety of organic structures (Schlosser & Castagnetti, 2001).
Crystal Structure Analysis
- Studies have focused on the crystal structures of derivatives of this compound. This includes research on the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, providing insights into molecular conformations and interactions (Suchetan et al., 2016).
Formation of Metal Complexes
- The compound has been used in the synthesis and characterization of metal complexes, particularly with nickel(II) and copper(II). These studies are crucial for understanding the coordination chemistry and potential applications of these complexes (Binzet et al., 2009).
Antimicrobial and Antifungal Activity
- Research has also explored the antimicrobial and antifungal properties of derivatives of this compound. These studies are significant for developing new antimicrobial agents (Limban et al., 2011; Ienascu et al., 2018).
Pharmaceutical Applications
- While specific applications in pharmaceuticals were not directly found in the provided papers, derivatives of this compound, like similar benzamide compounds, have been investigated for potential pharmaceutical uses, such as anticonvulsant activities (Mussoi et al., 1996).
Polymer Synthesis
- This compound has been utilized in the synthesis of polymers, particularly in the context of creating well-defined aromatic polyamides and block copolymers. This research contributes to advancements in materials science (Yokozawa et al., 2002).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the synthesis of biologically active compounds, including multisubstituted purines for use as p2x7 antagonists in the treatment of pain .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a nucleophilic substitution mechanism .
Eigenschaften
IUPAC Name |
3-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO2/c15-10-3-1-2-9(8-10)13(20)19-11-4-6-12(7-5-11)21-14(16,17)18/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFVLHYFEOZCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane](/img/structure/B2478243.png)
![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2478245.png)
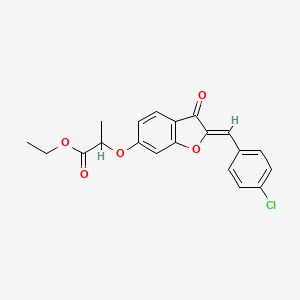


![N-benzyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2478249.png)
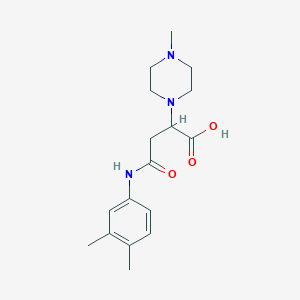
![(4-Chlorophenyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2478255.png)
![4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride](/img/structure/B2478257.png)
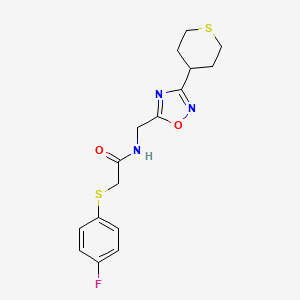
![7-(2-methoxyethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2478260.png)
![[4-[(Z)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2478262.png)
![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2478263.png)
